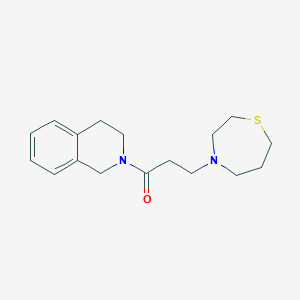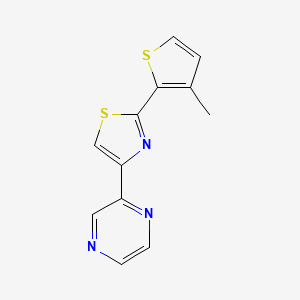![molecular formula C17H14N2O4S B6623210 4-[[2-(5-Methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetyl]amino]benzoic acid](/img/structure/B6623210.png)
4-[[2-(5-Methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetyl]amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-(5-Methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetyl]amino]benzoic acid is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is widely used in the field of scientific research due to its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 4-[[2-(5-Methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetyl]amino]benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and thromboxanes. This inhibition leads to the reduction of inflammation, pain, and fever. Additionally, this compound has been shown to modulate various signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are involved in cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[[2-(5-Methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetyl]amino]benzoic acid are diverse and depend on the specific disease and experimental conditions. In cancer research, this compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and enhance the anti-cancer effects of chemotherapy drugs. In inflammation research, it has been demonstrated to reduce the production of pro-inflammatory cytokines, inhibit the activation of immune cells, and attenuate the development of autoimmune diseases. In neurodegenerative disorder research, it has been found to protect neurons against oxidative stress, reduce neuroinflammation, and improve cognitive function.
実験室実験の利点と制限
The advantages of using 4-[[2-(5-Methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetyl]amino]benzoic acid in lab experiments include its potent anti-inflammatory and anti-cancer effects, its ability to modulate multiple signaling pathways, and its relatively low toxicity compared to other 4-[[2-(5-Methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetyl]amino]benzoic acid. However, there are also limitations to its use, such as its poor solubility in water and its potential to cause gastrointestinal side effects at high doses.
将来の方向性
There are several future directions for the research on 4-[[2-(5-Methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetyl]amino]benzoic acid. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases, diabetes, and infectious diseases. Another direction is to explore its synergistic effects with other drugs or natural compounds. Additionally, the development of more potent and selective analogs of this compound could lead to the discovery of new drugs with improved efficacy and safety profiles. Finally, the elucidation of its precise molecular targets and mechanisms of action could provide valuable insights into the pathophysiology of various diseases and facilitate the development of personalized medicine approaches.
合成法
The synthesis of 4-[[2-(5-Methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetyl]amino]benzoic acid involves the reaction of 5-methyl-2-thiophen-3-yl-1,3-oxazole-4-carboxylic acid with 4-aminobenzoic acid in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields the desired compound, which can be purified by recrystallization or column chromatography.
科学的研究の応用
The potential therapeutic applications of 4-[[2-(5-Methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetyl]amino]benzoic acid have been extensively studied in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, it has been demonstrated to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB). In neurodegenerative disorder research, it has been found to protect neurons against oxidative stress and prevent the accumulation of beta-amyloid protein.
特性
IUPAC Name |
4-[[2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-10-14(19-16(23-10)12-6-7-24-9-12)8-15(20)18-13-4-2-11(3-5-13)17(21)22/h2-7,9H,8H2,1H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVRQRHPBOAGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CSC=C2)CC(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-tert-butyl-2-(1,3-thiazol-5-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6623138.png)
![2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol](/img/structure/B6623149.png)
![2-[(E)-2-(4-methoxy-3-methylsulfanylphenyl)ethenyl]-6-methylpyrazine](/img/structure/B6623155.png)
![1-ethoxy-N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]cyclopentane-1-carboxamide](/img/structure/B6623162.png)
![1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine](/img/structure/B6623175.png)
![1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid](/img/structure/B6623177.png)
![4-(3-Chloropyridin-4-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B6623185.png)

![N-[[4-(3-chloropyridin-4-yl)-1,3-thiazol-2-yl]methyl]-N-methylbenzamide](/img/structure/B6623190.png)
![Ethyl 2-[4-(3-methylpyridin-4-yl)piperazin-1-yl]-1,3-thiazole-5-carboxylate](/img/structure/B6623195.png)
![4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid](/img/structure/B6623205.png)
![4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid](/img/structure/B6623209.png)
